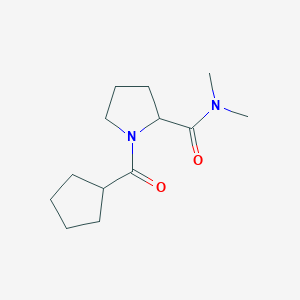
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been implicated in various neurological disorders. In
Wirkmechanismus
The mechanism of action of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and cognitive-enhancing effects, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have anxiolytic and antidepressant effects. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide for lab experiments is its potency and specificity. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a highly potent inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of GABA transaminase in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of prodrugs or other delivery systems to improve the pharmacokinetic properties of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Overall, the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide make it an exciting area of research with many possibilities for future exploration.
Synthesemethoden
The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of cyclopentanone with N,N-dimethylpropanediamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is relatively straightforward and can be achieved in good yields.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is in the treatment of epilepsy. Studies have shown that 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is effective in reducing seizure activity in animal models of epilepsy. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)13(17)11-8-5-9-15(11)12(16)10-6-3-4-7-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHTUPUVIARXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)

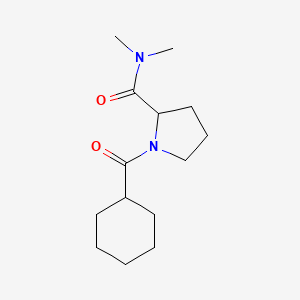
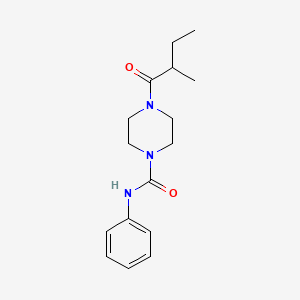
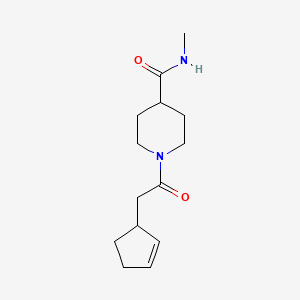
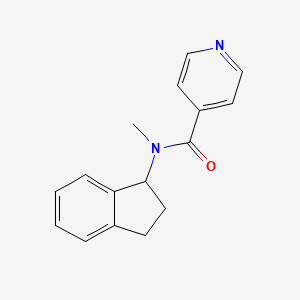

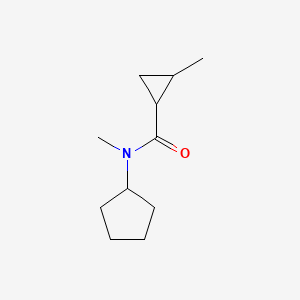
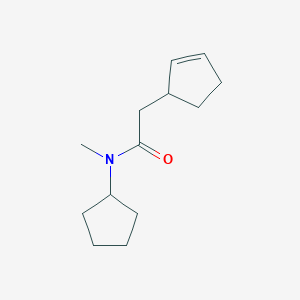
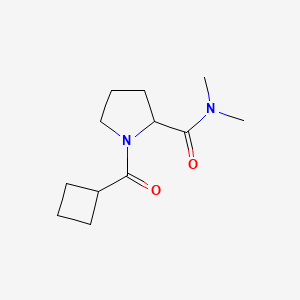

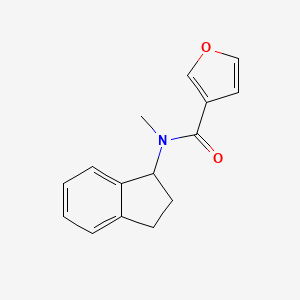
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)